

Isotopic Purity of L-Sorbose-6-¹³C: A Technical Guide

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Compound of Interest

Compound Name: *L*-sorbose-6-¹³C

Cat. No.: B583979

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of L-Sorbose-6-¹³C, a critical parameter for researchers utilizing this stable isotope-labeled compound in metabolic flux analysis, drug development, and other advanced scientific applications. This document outlines the common methods for determining isotopic purity, presents typical quantitative data, and details relevant metabolic pathways.

Quantitative Analysis of Isotopic Purity

The isotopic purity of L-Sorbose-6-¹³C is a measure of the extent to which the carbon atom at the C6 position is the ¹³C isotope. This is a crucial factor for the accuracy and reliability of studies employing this labeled compound. While specific isotopic enrichment can vary between production batches, a representative analysis is presented below.

Table 1: Representative Isotopic Purity Data for L-Sorbose-6-¹³C

Parameter	Value	Method of Analysis
Chemical Formula	$^{13}\text{C}\text{C}_5\text{H}_{12}\text{O}_6$	-
Molecular Weight	181.15 g/mol	Mass Spectrometry
Isotopic Enrichment at C6	≥ 99%	^{13}C NMR Spectroscopy
Overall Isotopic Purity	≥ 98%	Mass Spectrometry
Chemical Purity	≥ 98%	HPLC

Note: The data presented in this table is representative. For specific batch analysis, please refer to the manufacturer's certificate of analysis.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of L-Sorbose-6- ^{13}C relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ^{13}C NMR is a powerful non-destructive technique for determining the isotopic enrichment at a specific atomic position within a molecule.

Experimental Protocol for ^{13}C NMR Analysis:

- Sample Preparation: A precisely weighed sample of L-Sorbose-6- ^{13}C is dissolved in a suitable deuterated solvent, such as deuterium oxide (D_2O). An internal standard with a known concentration and a distinct NMR signal may be added for quantification.
- Instrument Setup: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the ^{13}C NMR spectrum. Key parameters to optimize include the pulse sequence, relaxation delay (D_1), and number of scans. A longer relaxation delay is crucial to ensure full relaxation of the carbon nuclei for accurate quantification.

- Data Acquisition: The ^{13}C NMR spectrum is acquired. The signal corresponding to the ^{13}C -labeled C6 carbon will be significantly enhanced compared to the signals of the other carbon atoms at natural abundance (approximately 1.1%).
- Data Processing and Analysis: The acquired spectrum is processed (Fourier transformation, phase correction, and baseline correction). The isotopic enrichment is calculated by comparing the integral of the C6 signal to the integrals of the other carbon signals, taking into account the natural abundance of ^{13}C .

Mass Spectrometry (MS)

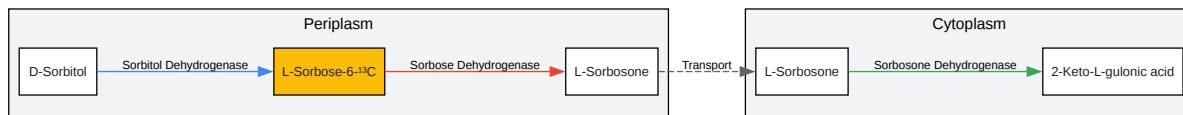
Mass spectrometry provides information on the overall isotopic purity by analyzing the mass-to-charge ratio of the molecule and its isotopologues.

Experimental Protocol for Mass Spectrometry Analysis:

- Sample Preparation: The L-Sorbose-6- ^{13}C sample is dissolved in an appropriate solvent compatible with the chosen ionization technique (e.g., electrospray ionization - ESI).
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to achieve accurate mass measurements and resolve isotopic peaks.
- Data Acquisition: The sample is introduced into the mass spectrometer, and a mass spectrum is acquired. The spectrum will show a peak corresponding to the unlabeled L-Sorbose ($M+0$) and a significantly more intense peak for the singly ^{13}C -labeled L-Sorbose ($M+1$).
- Data Analysis: The isotopic purity is determined by calculating the relative abundance of the $M+1$ peak compared to the sum of all isotopic peaks, after correcting for the natural abundance of other isotopes (e.g., ^{13}C , ^{17}O , ^{18}O) in the molecule.

Metabolic Pathway of L-Sorbose

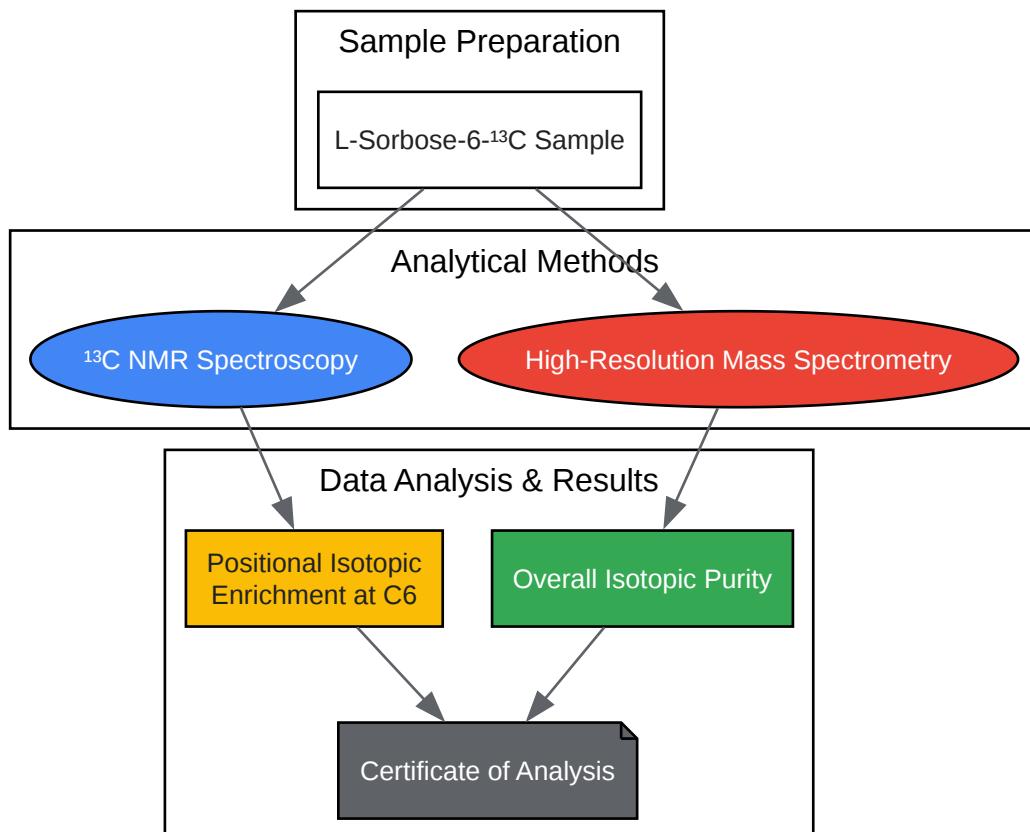
L-Sorbose plays a key role in various metabolic pathways, most notably in the industrial biosynthesis of Vitamin C (ascorbic acid). The following diagram illustrates the microbial metabolism of L-Sorbose in *Gluconobacter* species.

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Caption: Metabolic pathway of L-Sorbose in Gluconobacter species.

Experimental Workflow for Isotopic Purity Determination

The logical flow for determining the isotopic purity of L-Sorbose-6-¹³C involves a combination of analytical techniques to provide orthogonal and confirmatory data.



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Caption: General workflow for isotopic purity determination.

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